molecular formula C12H22O11 B014275 3-O-alpha-D-Mannopyranosyl-D-mannopyranose CAS No. 23745-85-9

3-O-alpha-D-Mannopyranosyl-D-mannopyranose

Cat. No. B014275
CAS RN: 23745-85-9
M. Wt: 342.3 g/mol
InChI Key: QIGJYVCQYDKYDW-VXSGSMIHSA-N
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Description

3-O-alpha-D-Mannopyranosyl-D-mannopyranose is a carbohydrate molecule of interest in the field of synthetic chemistry and glycoscience. Its synthesis, molecular structure, and chemical properties are pivotal for understanding its interactions and functions in biological systems and potential applications in materials science.

Synthesis Analysis

The synthesis of 3-O-alpha-D-Mannopyranosyl-D-mannopyranose and its derivatives involves several key steps, including the formation of beta-mannosidic linkages and glycosylation reactions. For instance, Kaur and Hindsgaul (1991) described a simple synthesis of octyl 3,6-di-O-(alpha-D-mannopyranosyl)-beta-D-mannopyranoside, highlighting the formation of the beta-mannosidic linkage by 1-O-alkylation and glycosylation using limiting acetobromomannose (Kaur & Hindsgaul, 1991). This demonstrates the synthetic accessibility of such structures and their potential as substrates in enzymatic assays.

Molecular Structure Analysis

The molecular structure of mannopyranosyl derivatives, including 3-O-alpha-D-Mannopyranosyl-D-mannopyranose, is characterized by specific conformational features and intramolecular hydrogen bonding, as elucidated by X-ray crystallography and NMR spectroscopy. Sheldrick et al. (1984) determined the crystal structure of a related disaccharide, providing insights into the 4C1 conformation and the orientation of sugar residues stabilized by intramolecular hydrogen bonds (Sheldrick, Mackie, & Akrigg, 1984).

Chemical Reactions and Properties

Chemical reactions involving 3-O-alpha-D-Mannopyranosyl-D-mannopyranose often focus on glycosylation and the introduction of functional groups to alter its physical and chemical properties. The synthesis and characterization of derivatives, such as those reported by Crich and Xu (2007), demonstrate the importance of protecting groups and stereochemistry in achieving high selectivity and yield in glycosylation reactions (Crich & Xu, 2007).

Physical Properties Analysis

The physical properties of 3-O-alpha-D-Mannopyranosyl-D-mannopyranose derivatives, including solubility, melting points, and crystalline structure, are crucial for their practical applications. These properties are influenced by the molecular structure and the presence of functional groups.

Chemical Properties Analysis

The chemical properties, such as reactivity towards acids, bases, and various reagents, are determined by the glycosidic linkages and the configuration of the mannopyranosyl units. Studies like those by Warren and Jeanloz (1975) on the synthesis and hydrolysis of polyisoprenyl alpha-D-mannopyranosyl mono- and pyrophosphate diesters provide valuable information on the stability and reactivity of these compounds (Warren & Jeanloz, 1975).

Scientific Research Applications

  • Branched Polysaccharides Study : Kobayashi, Nomura, and Okada (1993) synthesized 4-O-alpha-D-Mannopyranosyl-(1-->6)-alpha-D-mannopyranan, which is useful for studying the structure and function of comb-shaped, branched stereoregular polysaccharides (Kobayashi, Nomura, & Okada, 1993).

  • Enzyme Inhibition : Johnston and Pinto (1998) indicated that 3-O-alpha-D-Mannopyranosyl-D-mannopyranose is a potential inhibitor of processing mannosidase Class I and Mannosidase II enzymes (Johnston & Pinto, 1998).

  • Synthesis of Biomolecules : Awad, El Ashry, and Schuerch (1983) used 3-O-(-d-mannopyranosyl)-d-mannose and its protein conjugate in synthesizing various biomolecules (Awad, El Ashry, & Schuerch, 1983).

  • Study of Infectious Disease : Tsui and Gorin (1986) suggested that 3-O-alpha-D-Mannopyranosyl-D-mannopyranose might have antigenic and immunogenic activity in relation to infection with Trypanosoma cruzi (Tsui & Gorin, 1986).

  • Synthesizing Ligand-Reactive Molecules : Awad, Ashry, and Schuerch (1986) used Methyl 3-O-(-D-mannopyranosyl)--D-mannopyranoside for synthesizing various ligands and ligand-reactive molecules (Awad, Ashry, & Schuerch, 1986).

  • Cryptococcus neoformans Research : White and Jacobson (1993) noted that Cryptococcus neoformans' mannosyltransferase extends alpha(1--> 2) mannan by adding another alpha(1--> 2)-linked mannosyl residue, which could be important in the synthesis of "high mannose" oligosaccharides (White & Jacobson, 1993).

  • Study of Mannose and Methyl Group Interactions : Abronina et al. (2005) synthesized mannopentaoside to study the interaction between D-mannopyranose and methyl groups in biological systems (Abronina et al., 2005).

properties

IUPAC Name

(3S,4S,5R,6R)-6-(hydroxymethyl)-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)7(17)8(18)12(22-3)23-10-6(16)4(2-14)21-11(20)9(10)19/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9+,10+,11?,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGJYVCQYDKYDW-VXSGSMIHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@H]2[C@@H]([C@H](OC([C@H]2O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401283142
Record name 3-O-αlpha-D-Mannopyranosyl-D-mannopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401283142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-O-alpha-D-Mannopyranosyl-D-mannopyranose

CAS RN

23745-85-9
Record name 3-O-α-D-Mannopyranosyl-D-mannopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23745-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3alpha-Mannobiose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023745859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-O-αlpha-D-Mannopyranosyl-D-mannopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401283142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3.ALPHA.-MANNOBIOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YP9VS8BNU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
4
Citations
Y Zhang, Q Zhang, J Luo, W Ding - Acta Physiologiae Plantarum, 2017 - Springer
… cinnabarinus were identified to be 3-O-alpha-d-mannopyranosyl-d-mannopyranose (OAMM) and aloe emodin. When compared with spirodiclofen, both OAMM and aloe emodin …
OK Islam, I Islam, O Saha, MM Rahaman, M Sultana… - Scientific Reports, 2023 - nature.com
… One study regarding this revealed that LecB binds with 3-O-alpha-D-Mannopyranosyl-D-mannopyranose of Psl and thus has a profound impact on biofilm architecture and biomass in …
Number of citations: 1 0-www-nature-com.brum.beds.ac.uk
S Jongjitaree, S Koontongkaew… - Evidence-Based …, 2022 - hindawi.com
Introduction. Propolis has demonstrated wound healing effects. Propolis’ effects vary based on its composition and geographical origin. However, there are few reports on the effects of …
Number of citations: 4 www.hindawi.com
S Jongjitaree, S Koontongkaew, N Niyomtham… - 2022 - academia.edu
Introduction. Propolis has demonstrated wound healing effects. Propolis’ effects vary based on its composition and geographical origin. However, there are few reports on the effects of …
Number of citations: 0 www.academia.edu

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